molecular formula C14H14N2O4 B11678430 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B11678430
M. Wt: 274.27 g/mol
InChI Key: ZDXBCYMNLVVXQQ-OQLLNIDSSA-N
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Description

N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide is a hydrazide-hydrazone derivative characterized by a furan-2-carbohydrazide backbone conjugated to a 4-hydroxy-3-methoxyphenyl ethylidene moiety. Hydrazide-hydrazones are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties, owing to their ability to chelate metal ions and interact with biological targets via hydrogen bonding and π-π stacking . The compound’s structure features a methoxy group at the 3-position and a hydroxyl group at the 4-position of the phenyl ring, which may enhance solubility and redox-modulating capacity compared to non-polar analogues .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-9(10-5-6-11(17)13(8-10)19-2)15-16-14(18)12-4-3-7-20-12/h3-8,17H,1-2H3,(H,16,18)/b15-9+

InChI Key

ZDXBCYMNLVVXQQ-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxyacetophenone and furan-2-carbohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to around 70°C for 2 hours, followed by cooling to 4°C to allow the formation of crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the carbohydrazide moiety can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues with Varied Substituent Positions

  • N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1): This analogue () swaps the positions of the hydroxyl and methoxy groups (3-OH, 4-OCH₃ vs. 4-OH, 3-OCH₃ in the target compound).

Heterocyclic Variations

  • Thiophene vs. Furan Backbone: N′-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide () replaces the furan ring with a thiophene.

Fluorinated Derivatives

  • Compounds 187 and 188 :
    Fluorinated analogues () feature a 4-fluoro-2-hydroxyphenyl (187) or 4-fluorophenyl (188) group. Fluorine’s electronegativity enhances dipole moments and membrane permeability, as reflected in their MIC values (converted to 12–18 µM against S. aureus) . The target compound’s hydroxyl and methoxy groups may offer superior antioxidant activity but lower antimicrobial potency compared to fluorinated derivatives.

Benzofuran and Triazole Derivatives

  • Benzofuran-Containing Analogues :
    Compounds like (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide () exhibit twist angles of 8.5° between benzofuran and ethylidene groups, favoring planar conformations that enhance intercalation with DNA or enzymes . The target compound’s lack of a benzofuran moiety may reduce such interactions but improve synthetic accessibility.

Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Formula m.p. (°C) IR C=O (cm⁻¹) Yield (%) Reference
Target Compound C₁₄H₁₅N₂O₄ N/A ~1660 N/A -
L1 (3-OH, 4-OCH₃) C₁₃H₁₂N₂O₄ 183 1664 54
N'-(4-Fluorophenyl)thiophene derivative C₁₃H₁₂FN₂O₂S N/A 1650 82

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